molecular formula C16H18N2O B1208983 Epoxyagroclavine-1 CAS No. 82564-34-9

Epoxyagroclavine-1

Cat. No. B1208983
CAS RN: 82564-34-9
M. Wt: 254.33 g/mol
InChI Key: WASFVUNJIDBCHV-SYAUCNOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxyagroclavine-1 is a natural product found in Penicillium dierckxii and Penicillium sizovae with data available.

Scientific Research Applications

  • Fungal Production of Epoxyagroclavine-1 :
    • The Fungus Penicillium citrinum Thom 1910 VKM FW-800 Isolated from Ancient Permafrost Sediments as a Producer of the Ergot Alkaloids Agroclavine-1 and Epoxyagroclavine-1: This study explored the production of Epoxyagroclavine-1 by the fungus Penicillium citrinum isolated from ancient Arctic permafrost sediments. It was found that this fungus produces both agroclavine-1 and Epoxyagroclavine-1, rare ergot alkaloids. The production of these alkaloids was observed to be intense during the active growth phase of the fungus (Kozlovskii et al., 2003).
  • Biological Activity and Production by Penicillium Fungi :
    • New Producers of Biologically Active Compounds—Fungal Strains of the Genus Penicillium Isolated from Permafrost: This research identified Penicillium waksmanii as a producer of Epoxyagroclavine-I. The study screened fungal strains from various extreme environments for their ability to produce biologically active substances, including Epoxyagroclavine-I (Antipova et al., 2011).
    • Physiological and Biochemical Characteristics of Fungi of the Genus Penicillium as Producers of Ergot Alkaloids and Quinocitrinins: This study investigated the production of Epoxyagroclavine-I by various Penicillium species and determined the optimal conditions for the biosynthesis of ergot alkaloids, including Epoxyagroclavine-I. The addition of zinc to the medium was found to stimulate the biosynthesis of ergot alkaloids (Kozlovskii et al., 2011).

properties

CAS RN

82564-34-9

Product Name

Epoxyagroclavine-1

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(2S,3S,5R,8R)-5,7-dimethyl-4-oxa-7,12-diazapentacyclo[8.6.1.02,8.03,5.013,17]heptadeca-1(17),10,13,15-tetraene

InChI

InChI=1S/C16H18N2O/c1-16-8-18(2)12-6-9-7-17-11-5-3-4-10(13(9)11)14(12)15(16)19-16/h3-5,7,12,14-15,17H,6,8H2,1-2H3/t12-,14+,15+,16-/m1/s1

InChI Key

WASFVUNJIDBCHV-SYAUCNOPSA-N

Isomeric SMILES

C[C@@]12CN([C@@H]3CC4=CNC5=CC=CC(=C45)[C@@H]3[C@@H]1O2)C

SMILES

CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C

Canonical SMILES

CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C

synonyms

epoxyagroclavine-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoxyagroclavine-1
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Epoxyagroclavine-1
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Epoxyagroclavine-1
Reactant of Route 5
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Reactant of Route 6
Epoxyagroclavine-1

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